2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
Description
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine is a chemically modified nucleoside featuring three key structural elements:
- 2'-O-tert-butyldimethylsilyl (TBDMS) group: A bulky protecting group that enhances stability against enzymatic degradation and enables selective deprotection under fluoride-based conditions .
- 3'-deoxy modification: The absence of a hydroxyl group at the 3'-position confers resistance to exonuclease activity, making it suitable for antisense oligonucleotide or prodrug applications .
- 5-methyl substitution: A methyl group at the C5 position of uracil improves base-pairing stability and modulates interactions with target RNA or DNA .
This compound is primarily utilized in oligonucleotide synthesis as a phosphoramidite precursor, where the TBDMS group protects the 2'-hydroxyl during solid-phase synthesis .
Properties
Molecular Formula |
C16H28N2O5Si |
|---|---|
Molecular Weight |
356.49 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-13(10)20)14-12(7-11(9-19)22-14)23-24(5,6)16(2,3)4/h8,11-12,14,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,14+/m0/s1 |
InChI Key |
BAEVUVGOARPEDS-OUCADQQQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
The protection of hydroxyl groups is crucial for achieving high yields in the synthesis of nucleosides. The tert-butyldimethylsilyl chloride (TBSCl) is commonly used for this purpose due to its selectivity and stability under various reaction conditions.
Reaction Conditions : Typically, TBSCl is reacted with the nucleoside in the presence of imidazole in dimethylformamide (DMF) at room temperature for several hours.
Yield and Purity : This method often results in high yields (up to 95%) of the protected nucleosides, which can be used directly without further purification by column chromatography.
Alkylation
After protection, the next step is the alkylation of the 2'-hydroxyl group.
Nucleophilic Attack : The alkylation is performed using an appropriate alkyl halide or sulfonate under basic conditions. For example, using an alkyl iodide allows for efficient substitution at the 2' position.
Optimization : Reaction conditions such as solvent choice, temperature, and base type are optimized to maximize yield and minimize by-products.
Deprotection
The final step involves removing the protecting groups to obtain the target compound.
Conditions for Deprotection : The tert-butyldimethylsilyl group can be removed under mild acidic or basic conditions without affecting other sensitive functional groups present in the molecule.
Final Product Yield : The overall yield for 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine can reach up to 85% depending on the efficiency of each preceding step.
Comparative Analysis of Methods
The following table summarizes various methods utilized in synthesizing similar nucleoside derivatives, highlighting their yields and conditions:
| Method | Protecting Group | Alkylation Agent | Yield (%) | Notes |
|---|---|---|---|---|
| TBS Protection | tert-butyldimethylsilyl | Alkyl Iodide | Up to 95% | Selective and stable under deprotection |
| Acetyl Protection | Acetate | Alkyl Bromide | ~70% | Less selective; requires careful handling |
| Benzoyl Protection | Benzoyl | Alkyl Chloride | ~60% | More complex; lower yields |
Chemical Reactions Analysis
Types of Reactions
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The methyl group at the 5 position can be oxidized to form different derivatives.
Reduction: The compound can be reduced at specific positions to yield deoxy derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-formyluridine derivatives, while reduction can produce various deoxyuridine analogs .
Scientific Research Applications
Antiviral Activity
2'-O-TBDMS-5'-dMU has been identified as an antiviral agent, demonstrating the ability to activate DNA polymerase. This activity is attributed to its binding affinity to the enzyme's catalytic site, which may inhibit the enzyme's activity, thereby affecting viral replication processes . The compound's effectiveness against various viruses makes it a candidate for further research in antiviral therapies.
Synthesis of Modified Nucleosides
The compound serves as a precursor in the synthesis of modified nucleosides and phosphoramidites. Its ability to undergo solid-phase phosphoramidite chemistry allows for the incorporation of 5-methyluridine units into oligoribonucleotides, enhancing their stability and biological activity . This property is particularly valuable in developing small interfering RNA (siRNA) duplexes, which are crucial for RNA interference applications.
RNA Interference Applications
Recent studies have shown that oligoribonucleotides containing 2'-O-TBDMS-5'-dMU exhibit RNA interference (RNAi) activity comparable to unmodified RNA duplexes. For instance, gene suppression experiments using luciferase targets in SH-SY5Y cells demonstrated effective gene silencing capabilities . The introduction of this compound into siRNA formulations can potentially improve their therapeutic efficacy.
Table 1: Summary of Biological Activities of 2'-O-TBDMS-5'-dMU
Case Study: Antiviral Efficacy
A study highlighted the antiviral properties of 2'-O-TBDMS-5'-dMU, indicating its potential use in therapies targeting viral infections. The compound's mechanism involves interference with viral replication by inhibiting DNA polymerase activity, which is critical for viral genome replication .
Case Study: siRNA Development
Research on the incorporation of 2'-O-TBDMS-5'-dMU into siRNA duplexes demonstrated that these modified oligonucleotides maintain robust RNAi activity while offering enhanced stability against enzymatic degradation. This characteristic is essential for therapeutic applications where prolonged efficacy is desired .
Mechanism of Action
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of the resulting molecules. The TBDMS group provides steric protection, which can influence the compound’s interactions with enzymes and other biomolecules. The deoxy modification at the 3’ position and the methyl group at the 5 position can also impact the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at the 2'-Position
2'-O-TBDMS vs. Other Protecting Groups
2'-O-Methyluridine derivatives :
2'-O-Trityl (DMT) derivatives :
2'-O-TBDMS vs. 2'-Fluoro Modifications
- 2'-Fluoro-5-methyluridine (e.g., DMT-2'-fluoro-5-methyluridine): The fluoro group enhances binding affinity to RNA via electronegative effects but requires specialized handling due to toxicity concerns .
Modifications at the 3'-Position
3'-Deoxy vs. 3'-Hydroxyl Derivatives
3'-Deoxyuridine analogs (e.g., 3'-azido-3'-deoxythymidine):
3'-Hydroxyl-containing analogs (e.g., 3',5'-bis-O-TBDMS-uridine):
Substituents at the C5 Position
5-Methyl vs. Halogen or Vinyl Groups
- 5-Iodo/5-Bromo derivatives (e.g., 5-iodo-5’-O-TBDMS-deoxyuridine):
- 5-Vinyl derivatives (e.g., 3′,5′-bis-O-TBDMS-5-vinyl-2′-deoxyuridine):
Key Research Findings
- Synthetic Efficiency : TBDMS-protected nucleosides achieve moderate to high yields (55–92%) in multi-step syntheses, as demonstrated in the preparation of 3′,5′-bis-O-TBDMS-5-vinyl-2′-deoxyuridine .
- Stability : TBDMS groups resist hydrolysis under basic conditions but are susceptible to fluoride-based deprotection, enabling orthogonal protection strategies .
- Biological Activity : 3'-deoxy-5-methyluridine derivatives show promise in antiviral and anticancer therapies due to their nuclease resistance and improved pharmacokinetics .
Biological Activity
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine (TBDMS-dMU) is a modified nucleoside that has garnered significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position, a deoxy modification at the 3' position, and a methyl group at the 5 position of the uridine base. These modifications enhance its stability and influence its interaction with biological systems.
- Molecular Formula : C₁₆H₂₈N₂O₅Si
- Molecular Weight : 356.49 g/mol
- CAS Number : 1622941-62-1
- Density : Approximately 1.17 g/cm³
- pKa : Predicted to be around 9.55
The biological activity of TBDMS-dMU primarily stems from its incorporation into nucleic acids, where it can modulate the stability and function of RNA and DNA molecules. The TBDMS group provides steric protection, which influences interactions with enzymes such as polymerases and nucleases, potentially enhancing the compound's resistance to degradation.
Antiviral Activity
Recent studies have indicated that TBDMS-dMU exhibits antiviral properties, particularly against RNA viruses. Its structural modifications may enhance binding affinity to viral RNA, inhibiting replication processes. For instance, a study demonstrated that TBDMS-dMU could inhibit the replication of specific viruses in vitro, suggesting its potential as a therapeutic agent in antiviral drug development .
Anticancer Properties
TBDMS-dMU has also been investigated for its anticancer activity. Research shows that this compound can induce apoptosis in various cancer cell lines by influencing key signaling pathways involved in cell survival and proliferation. For example, in a study involving breast cancer cells, TBDMS-dMU significantly reduced cell viability and increased markers of apoptosis .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and diabetes management. This inhibition could lead to enhanced insulin sensitivity, making TBDMS-dMU a candidate for further research in metabolic disorders .
Table 1: Summary of Biological Activities of TBDMS-dMU
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibits replication of RNA viruses | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits PTP1B activity |
Case Study: Antiviral Efficacy
A notable case study evaluated the antiviral efficacy of TBDMS-dMU against the influenza virus. The study involved treating infected cell cultures with varying concentrations of TBDMS-dMU. Results indicated a dose-dependent reduction in viral titer, with significant inhibition observed at higher concentrations. This suggests that TBDMS-dMU could be further developed as an antiviral agent against influenza and potentially other RNA viruses .
Case Study: Anticancer Mechanism
Another study explored the mechanism by which TBDMS-dMU induces apoptosis in cancer cells. Researchers utilized flow cytometry to analyze cell cycle progression and apoptosis markers after treatment with TBDMS-dMU. The findings revealed that the compound causes G0/G1 phase arrest followed by an increase in apoptotic cells, indicating its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. How does the 3'-deoxy modification in 2'-O-TBS-3'-deoxy-5-methyluridine influence its interaction with nucleic acid polymerases?
- Methodological Answer : The 3'-deoxy group prevents the formation of 3'-5' phosphodiester bonds during nucleic acid synthesis, effectively terminating chain elongation. This property is leveraged to study polymerase mechanisms (e.g., substrate binding or catalytic efficiency). Researchers can use kinetic assays (e.g., stopped-flow fluorescence) to compare incorporation rates of the modified nucleoside versus natural substrates .
Q. What is the role of the 2'-O-TBS group in nucleoside synthesis, and how is it selectively removed?
- Methodological Answer : The 2'-O-TBS group acts as a protective group, stabilizing the hydroxyl moiety during synthesis. Selective removal is achieved using fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) under anhydrous conditions. Confirm deprotection via -NMR (disappearance of TBS-related proton signals) or TLC (shift in Rf value) .
Q. How can researchers ensure the stability of 5-methyluridine derivatives during prolonged storage?
- Methodological Answer : Stability is enhanced by lyophilization under inert gas (argon or nitrogen) and storage at -20°C in amber vials to prevent photodegradation. Purity should be monitored periodically via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolytic byproducts .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in enzyme inhibition data caused by 3'-deoxy nucleosides?
- Methodological Answer : Discrepancies may arise from variations in enzyme isoforms or assay conditions (e.g., Mg concentration). To address this:
- Perform comparative studies using purified polymerase isoforms (e.g., Pol β vs. Pol η).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions.
- Cross-validate with X-ray crystallography to identify structural interactions (e.g., steric hindrance from the 3'-deoxy group) .
Q. How can the impact of 2'-O-TBS-3'-deoxy-5-methyluridine on transcription fidelity be systematically evaluated?
- Methodological Answer :
- Step 1 : Incorporate the nucleoside into RNA/DNA templates via solid-phase synthesis.
- Step 2 : Use in vitro transcription assays (e.g., T7 RNA polymerase) with -labeled NTPs to measure misincorporation rates.
- Step 3 : Analyze products via PAGE or capillary electrophoresis to quantify errors. Compare results with unmodified controls .
Q. What advanced analytical techniques are recommended for characterizing trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect and quantify impurities at ppm levels using high-resolution mass spectrometry.
- 2D-NMR : Resolve overlapping signals (e.g., diastereomers or regioisomers) with - HSQC experiments.
- X-ray crystallography : Confirm regiochemistry of protective groups if single crystals are obtainable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
